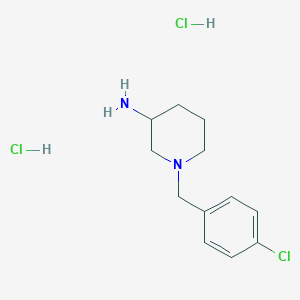

1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride

Overview

Description

“1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1019331-35-1 . Its molecular weight is 322.81 . The IUPAC name is sulfuric acid compound with 1-(4-chlorobenzyl)-3-piperidinamine (1:1) .

Molecular Structure Analysis

The InChI code for “1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride” is 1S/C12H17ClN2.H2O4S/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;1-5(2,3)4/h3-6,12H,1-2,7-9,14H2;(H2,1,2,3,4) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride” include a molecular weight of 322.81 . The compound’s InChI code provides further insight into its chemical structure .Scientific Research Applications

Inhibitor of Protein Kinase B (Akt)

This compound has been found to be a selective, orally active inhibitor of Protein Kinase B (Akt), an important component of intracellular signaling pathways regulating growth and survival . It has been used in the development of antitumor agents, as signaling through PKB is frequently deregulated in cancer .

Antimalarial Research

1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride has been evaluated in the search for novel, safe, and efficacious antimalarial molecules . It has shown high selectivity for resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria .

Alzheimer’s Disease Treatment

Piperidine derivatives, including 1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride, have been studied for their potential in Alzheimer’s disease treatment . They have shown both antiaggregatory and antioxidant effects, which could be beneficial in treating this neurodegenerative disorder .

Chemical Synthesis

This compound is used in various areas of research including Life Science, Material Science, and Chemical Synthesis . Its unique structure makes it a valuable tool in the synthesis of complex molecules.

Safety and Hazards

Mechanism of Action

- These proteins play crucial roles in cellular signaling pathways, particularly in regulating cyclic AMP (cAMP) levels and downstream cellular responses .

- This interaction leads to phosphorylation of specific substrates, affecting various cellular processes such as metabolism, gene expression, and cell growth .

- The compound’s impact extends to multiple pathways, including:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.2ClH/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;;/h3-6,12H,1-2,7-9,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDJZPSHYVMQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,9-Dimethyl-4-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B2414375.png)

![N-(4-fluorobenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2414377.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2414379.png)

![2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2414380.png)

![4-Methoxy-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2414381.png)

![3-[2-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2414384.png)

![2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2414390.png)

![3-[(3,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2414391.png)

![N-(6-Methoxypyridin-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2414395.png)

![4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2414396.png)